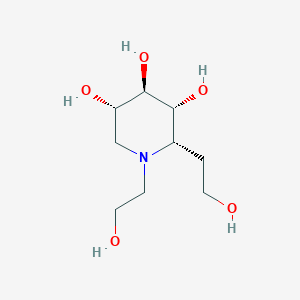
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as piperidine derivatives and ethylene glycol. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product. Common synthetic routes include:
Hydroxylation of Piperidine Derivatives:
Ethylene Glycol Addition: Ethylene glycol is added to the piperidine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-3,4,5-trione, while substitution reactions can produce various halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The piperidine ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- 1-Deoxy-L-idonojirimycin
- Miglitol
Uniqueness
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
631918-86-0 |
|---|---|
Fórmula molecular |
C9H19NO5 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-1,2-bis(2-hydroxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C9H19NO5/c11-3-1-6-8(14)9(15)7(13)5-10(6)2-4-12/h6-9,11-15H,1-5H2/t6-,7-,8+,9+/m0/s1 |
Clave InChI |
SDSTWOAKIQDIPW-RBXMUDONSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@@H](N1CCO)CCO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1CCO)CCO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


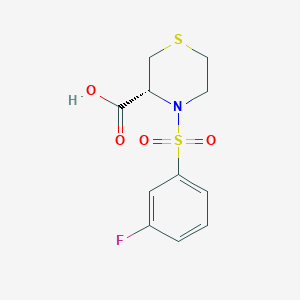
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
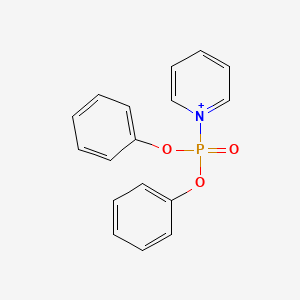

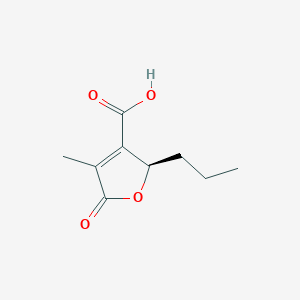
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)

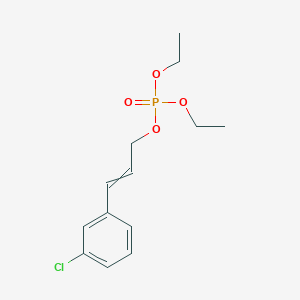
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
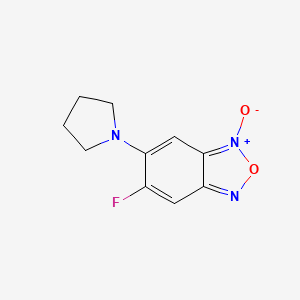


![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
